Tilitriandrin
Overview
Description
Tilitriandrin is a natural compound that has been extracted from a Chinese medicinal plant called Millettia nitida. It belongs to the family of flavonoids and has been found to have various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Scientific Research Applications
Cardioprotective and Neuroprotective Properties : Tilitriandrin, also known as Tilianin, has been identified as a polyphenol antioxidant with various health benefits. It exhibits cardioprotective, neuroprotective, anti-atherogenic, anti-hypertensive, anti-diabetes, anti-inflammatory, antioxidant, and anti-depressant properties (Akanda et al., 2019).
Antidiabetic and Antihyperlipidemic Effects : Research has demonstrated that Tilianin treatment reduces plasma glucose, triacylglycerides, and cholesterol levels in diabetic rats, potentially through modulating PPARα and ACSL1 mRNA levels (García-Díaz et al., 2016).
Anticonvulsant and Antioxidant Effects : Inflorescences and leaves of Tilia americana var. mexicana, which contain Tilitriandrin, show anticonvulsant activity and potential antioxidant properties. This suggests its usefulness for central nervous system diseases (Cárdenas-Rodríguez et al., 2014).
Antimicrobial Activity : Tilitriandrin in linden tea exhibits antimicrobial activity against various human and plant pathogens, including Gram-positive bacteria (Pavlović et al., 2020).
Potential Sedative and Anxiolytic Compound : Bud extracts from Tilia tomentosa Moench, containing Tilitriandrin, inhibit hippocampal neuronal firing through GABAA and benzodiazepine receptors activation. This suggests its potential as a sedative and anxiolytic compound (Allio et al., 2015).
Drug Discovery : Tilitriandrin is also mentioned as a potential drug candidate in the context of drug discovery, highlighting its significance in pharmacological research (Drews, 2000).
Clinical Application in Child Physical Abuse Treatment : In a more indirect application, Parent-Child Interaction Therapy (PCIT) is a clinical application focusing on improving child physical abuse treatment, and Tilitriandrin is mentioned in this context (Herschell et al., 2002).
properties
IUPAC Name |
9,20,25-trimethoxy-15-methyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O6/c1-38-12-10-23-18-33(43-4)35(40)36-34(23)28(38)16-21-6-8-30(41-2)26(14-21)25-13-20(5-7-29(25)39)15-27-24-19-32(44-36)31(42-3)17-22(24)9-11-37-27/h5-8,13-14,17-19,27-28,37,39-40H,9-12,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKWJOUSNXVCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6)OC)O3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tilitriandrin | |
CAS RN |
120139-68-6 | |
Record name | Tilitriandrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120139686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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